Propargyl-PEG3-phosphonic acid

Description

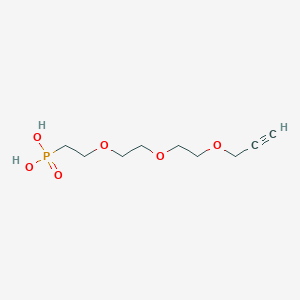

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17O6P/c1-2-3-13-4-5-14-6-7-15-8-9-16(10,11)12/h1H,3-9H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUKZOEDGARPKKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Propargyl-PEG3-phosphonic acid: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG3-phosphonic acid is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, drug delivery, and materials science. Its unique structure, featuring a terminal alkyne (propargyl group), a hydrophilic tri-polyethylene glycol (PEG3) spacer, and a phosphonic acid moiety, allows for a diverse range of applications. The propargyl group serves as a reactive handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and specific conjugation to azide-modified biomolecules or surfaces. The PEG3 spacer enhances aqueous solubility and reduces steric hindrance, which is often beneficial in biological systems. The phosphonic acid group provides a stable anchor for immobilization onto various metal oxide surfaces. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, complete with experimental considerations and data presentation.

Chemical Properties and Data

This compound is a versatile chemical tool with the following key characteristics:

| Property | Value | Reference |

| IUPAC Name | 2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethylphosphonic acid | [1] |

| Synonyms | This compound | [1] |

| CAS Number | 1714139-62-4 | [2] |

| Molecular Formula | C₉H₁₇O₆P | [2] |

| Molecular Weight | 252.20 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid or solid | [3] |

| Solubility | Soluble in DMSO, DCM, water | [2] |

| Storage | -20°C | [2] |

Computed Physicochemical Properties

| Property | Value | Reference |

| XLogP3 | -1.9 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 6 | [1] |

| Rotatable Bond Count | 10 | [1] |

| Exact Mass | 252.07627526 g/mol | [1] |

| Monoisotopic Mass | 252.07627526 g/mol | [1] |

| Topological Polar Surface Area | 85.2 Ų | [1] |

| Heavy Atom Count | 16 | [1] |

Synthesis

Proposed Synthetic Pathway:

Detailed Methodologies for Key Synthetic Steps (General Protocols):

Step 1: Synthesis of Propargyl-PEG3-OH This precursor can be synthesized via a Williamson ether synthesis by reacting propargyl bromide with triethylene glycol in the presence of a base such as potassium hydroxide (B78521).[4]

-

Materials: Triethylene glycol, propargyl bromide, potassium hydroxide (KOH), and a suitable solvent like dimethylformamide (DMF).

-

Procedure:

-

Dissolve triethylene glycol and KOH in DMF.

-

Stir the mixture at room temperature.

-

Slowly add propargyl bromide to the solution.

-

Allow the reaction to proceed for several hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).

-

Purify the crude product by column chromatography to obtain Propargyl-PEG3-OH.[4]

-

Step 2: Tosylation of Propargyl-PEG3-OH to form Propargyl-PEG3-OTs The hydroxyl group of Propargyl-PEG3-OH is converted to a better leaving group, a tosylate, by reacting with tosyl chloride in the presence of a base.[5]

-

Materials: Propargyl-PEG3-OH, tosyl chloride, a base (e.g., pyridine (B92270) or triethylamine), and a solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve Propargyl-PEG3-OH in the solvent and cool to 0°C.

-

Add the base, followed by the dropwise addition of a solution of tosyl chloride in the same solvent.

-

Stir the reaction at 0°C and then allow it to warm to room temperature.

-

Monitor the reaction by TLC.

-

Once complete, wash the reaction mixture with water and brine.

-

Dry the organic layer and concentrate under reduced pressure to yield Propargyl-PEG3-OTs.[5]

-

Step 3: Michaelis-Arbuzov Reaction to form Propargyl-PEG3-diethyl phosphonate The tosylate is then reacted with triethyl phosphite in a Michaelis-Arbuzov reaction to form the diethyl phosphonate ester.

-

Materials: Propargyl-PEG3-OTs and triethyl phosphite.

-

Procedure:

-

Heat a mixture of Propargyl-PEG3-OTs and an excess of triethyl phosphite.

-

The reaction is typically run neat at an elevated temperature (e.g., 120-150°C) for several hours.

-

Monitor the reaction by ³¹P NMR spectroscopy.

-

After completion, remove the excess triethyl phosphite by vacuum distillation to obtain the crude Propargyl-PEG3-diethyl phosphonate.

-

Step 4: Hydrolysis to this compound The final step is the hydrolysis of the diethyl phosphonate ester to the phosphonic acid. This can be achieved using acidic conditions.[3][6][7]

-

Materials: Propargyl-PEG3-diethyl phosphonate and concentrated hydrochloric acid (HCl).

-

Procedure:

-

Reflux the diethyl phosphonate ester in concentrated HCl for several hours.[7]

-

Monitor the reaction by TLC or ³¹P NMR.

-

Upon completion, remove the water and excess HCl under reduced pressure to yield the final product, this compound.

-

Alternatively, microwave-assisted hydrolysis with a stoichiometric amount of HCl in water can be a more efficient method.[6][8]

-

Experimental Protocols and Applications

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The propargyl group of this compound readily participates in CuAAC reactions with azide-functionalized molecules to form a stable triazole linkage. This "click chemistry" reaction is widely used for bioconjugation.

General Protocol for CuAAC:

-

Materials:

-

This compound

-

Azide-functionalized molecule (e.g., peptide, protein, or small molecule)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (optional, but recommended for biomolecules)

-

Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Solvent (e.g., DMSO, DMF for stock solutions)

-

-

Procedure:

-

Prepare stock solutions of all reagents in appropriate solvents.

-

In a reaction vessel, combine the azide-functionalized molecule and this compound in the desired buffer.

-

If using, add the copper-chelating ligand to the reaction mixture.

-

In a separate tube, pre-mix the CuSO₄ and sodium ascorbate solutions.

-

Initiate the reaction by adding the CuSO₄/sodium ascorbate mixture to the reaction vessel.

-

Allow the reaction to proceed at room temperature for 1-4 hours, or as determined by optimization.

-

Monitor the reaction progress by LC-MS or other suitable analytical techniques.

-

Purification: The purification method will depend on the nature of the conjugated product.

-

For small molecules, purification can be achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

For proteins and peptides, size-exclusion chromatography (SEC) or affinity chromatography can be used to remove excess reagents.[9]

-

-

Surface Modification of Metal Oxides

The phosphonic acid moiety of this compound serves as a robust anchor for the functionalization of various metal oxide surfaces, such as iron oxide, titanium dioxide, and zinc oxide.[5][10] This allows for the introduction of alkyne functionalities onto these materials, which can then be used for subsequent "click" reactions.

General Protocol for Surface Modification of Nanoparticles:

-

Materials:

-

Metal oxide nanoparticles (e.g., iron oxide nanoparticles)

-

This compound

-

Solvent (e.g., deionized water, ethanol, or a mixture)

-

-

Procedure:

-

Disperse the metal oxide nanoparticles in the chosen solvent by sonication.

-

Prepare a solution of this compound in the same solvent.

-

Add the linker solution to the nanoparticle dispersion.

-

Incubate the mixture for several hours to overnight at room temperature with gentle shaking.

-

Separate the functionalized nanoparticles from the excess linker by centrifugation.

-

Wash the nanoparticles several times with the solvent to remove any unbound linker.

-

Resuspend the functionalized nanoparticles in the desired buffer or solvent for further use.

-

Characterization: The successful functionalization can be confirmed by techniques such as Fourier-transform infrared spectroscopy (FTIR) to detect the characteristic peaks of the linker, and thermogravimetric analysis (TGA) to quantify the amount of grafted linker.[5]

-

Application in Proteolysis-Targeting Chimeras (PROTACs)

This compound can be utilized as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[4][11] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[12] The PEG linker can improve the solubility and pharmacokinetic properties of the PROTAC, while the alkyne and phosphonic acid groups provide versatile handles for conjugation to the target-binding and E3 ligase-binding moieties.

Conceptual Signaling Pathway for a Generic PROTAC:

The synthesis of a PROTAC using this linker would involve a modular approach, where one end of the linker is attached to the target protein-binding ligand and the other end to the E3 ligase ligand, often utilizing click chemistry for one of the conjugation steps.[13]

Conclusion

This compound is a valuable and versatile chemical tool for researchers in chemistry, biology, and materials science. Its trifunctional nature allows for a wide range of applications, from the precise bioconjugation of delicate biomolecules to the robust functionalization of material surfaces. The combination of a "clickable" alkyne, a solubilizing PEG spacer, and a strong surface-anchoring phosphonic acid group makes it an attractive linker for the development of advanced drug delivery systems, diagnostic probes, and functionalized nanomaterials. While detailed experimental data and specific synthesis protocols in the public domain are somewhat limited, the general methodologies outlined in this guide provide a solid foundation for its successful implementation in various research applications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, 1714139-62-4 | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol) | MDPI [mdpi.com]

- 5. An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. precisepeg.com [precisepeg.com]

- 8. dash.harvard.edu [dash.harvard.edu]

- 9. researchgate.net [researchgate.net]

- 10. Surface Functionalization of Magnetic Iron Oxide Nanoparticles for MRI Applications – Effect of Anchoring Group and Ligand Exchange Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 13. rsc.org [rsc.org]

An In-depth Technical Guide to Propargyl-PEG3-phosphonic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Propargyl-PEG3-phosphonic acid, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and materials science.

Core Chemical Identity and Properties

This compound is a versatile chemical tool featuring a terminal alkyne (propargyl group), a stable phosphonic acid moiety, and a hydrophilic tri(ethylene glycol) (PEG3) spacer. This unique combination of functional groups allows for the covalent linkage of diverse molecules and surfaces. The propargyl group serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and specific formation of a stable triazole linkage with azide-modified molecules.[1][2][3][4] The phosphonic acid group provides a strong anchor to various metal oxide surfaces, making it an excellent candidate for surface modification and the development of biomaterials.[5] The intervening PEG3 spacer enhances aqueous solubility and provides spatial separation between the conjugated entities.[1][3][4]

Key Chemical Data:

| Property | Value | Reference |

| CAS Number | 1714139-62-4 | [6] |

| Molecular Formula | C9H17O6P | [6][7] |

| Molecular Weight | 252.20 g/mol | [6][7] |

| IUPAC Name | 2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethylphosphonic acid | [7] |

| Canonical SMILES | C#CCOCCOCCOCCP(=O)(O)O | [6] |

| Boiling Point (Predicted) | 417.2 ± 55.0 °C | [1] |

| Density (Predicted) | 1.266 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 2.14 ± 0.10 | [1] |

| Solubility | Soluble in DMSO, DCM | [1] |

Chemical Structure

The structure of this compound is characterized by its three distinct functional components.

Caption: Chemical structure of this compound.

Applications in Research and Development

This compound is a valuable tool in various scientific disciplines due to its heterobifunctional nature.

| Application Area | Description | Key Features Utilized |

| Bioconjugation | Used as a linker to conjugate biomolecules such as peptides, proteins, and oligonucleotides.[6] | The propargyl group allows for specific attachment to azide-modified biomolecules via click chemistry. The PEG spacer enhances the solubility and bioavailability of the conjugate. |

| PROTACs | Serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] | The linker connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating targeted protein degradation. |

| Materials Science | Employed for the surface modification of metal oxides. | The phosphonic acid group forms strong, stable bonds with surfaces like titanium oxide and indium tin oxide, enabling the immobilization of biomolecules or other functional moieties. |

| Drug Delivery | Incorporated into drug delivery systems to enhance targeting and solubility. | The linker can be used to attach targeting ligands to nanoparticles or drug carriers, while the PEG component improves the pharmacokinetic properties of the system. |

Experimental Protocols

A detailed, two-stage experimental protocol for the synthesis of this compound is provided below. This involves the initial synthesis of the diethyl ester precursor, followed by its hydrolysis to the final phosphonic acid.

Synthesis of Diethyl (2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)phosphonate

This procedure outlines a plausible synthetic route starting from tri(ethylene glycol).

Workflow:

Caption: Synthetic workflow for the diethyl ester precursor.

Materials:

-

Tri(ethylene glycol)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Propargyl bromide, 80% solution in toluene

-

Tosyl chloride (TsCl)

-

Pyridine, anhydrous

-

Diethyl phosphite

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hexanes

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Magnesium sulfate (B86663) (MgSO4), anhydrous

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Monopropargylation of Tri(ethylene glycol):

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tri(ethylene glycol) (1 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (0.95 equivalents) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add propargyl bromide (1 equivalent) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 1-(prop-2-yn-1-yloxy)-2-(2-(2-hydroxyethoxy)ethoxy)ethane.

-

-

Tosylation of the Monopropargylated PEG:

-

Dissolve the product from the previous step (1 equivalent) in anhydrous pyridine.

-

Cool the solution to 0 °C.

-

Add tosyl chloride (1.2 equivalents) portion-wise.

-

Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield the tosylated intermediate, which can often be used in the next step without further purification.

-

-

Synthesis of the Diethyl Phosphonate (B1237965) Ester:

-

In a separate flame-dried flask, dissolve diethyl phosphite (1.5 equivalents) in anhydrous THF.

-

Cool to 0 °C and add sodium hydride (1.5 equivalents) portion-wise.

-

Stir at 0 °C for 30 minutes.

-

Add a solution of the tosylated intermediate (1 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench with saturated aqueous ammonium (B1175870) chloride.

-

Extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to afford Diethyl (2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)phosphonate.

-

Hydrolysis to this compound

This step converts the diethyl ester to the final phosphonic acid. Acid-catalyzed hydrolysis is a common and effective method.

Workflow:

Caption: Hydrolysis of the diethyl ester to the final product.

Materials:

-

Diethyl (2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)phosphonate

-

Concentrated hydrochloric acid (HCl, ~37%)

-

Water, deionized

Procedure:

-

Place the diethyl phosphonate ester (1 equivalent) in a round-bottom flask.

-

Add concentrated hydrochloric acid (e.g., 10-20 mL per gram of ester).

-

Heat the mixture to reflux and maintain for 4-12 hours. The reaction progress can be monitored by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the water and excess HCl under reduced pressure (a rotary evaporator can be used, but care should be taken to avoid corrosion of the equipment by HCl fumes; a base trap is recommended).

-

The resulting crude this compound can be further purified if necessary, for example, by recrystallization or preparative HPLC.

Signaling Pathways and Experimental Workflows

The primary utility of this compound is in linking molecules. A key reaction is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.

This "click chemistry" reaction is highly efficient, specific, and biocompatible, making it a cornerstone of modern bioconjugation techniques. The resulting triazole linkage is exceptionally stable, ensuring the integrity of the final conjugate under a wide range of conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 4. Multi-arm Heterobifunctional PEGs for ADCs - JenKem [jenkemusa.com]

- 5. Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol) [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. heterobifunctional pegs [jenkemusa.com]

An In-depth Technical Guide to the Synthesis of Propargyl-PEG3-phosphonic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a feasible synthetic pathway for Propargyl-PEG3-phosphonic acid, a heterobifunctional linker critical in the development of targeted therapeutics and bioconjugation applications. The synthesis is presented in a two-step process, commencing with the formation of a key diethyl phosphonate (B1237965) intermediate, followed by its hydrolysis to yield the final phosphonic acid product. This document furnishes detailed experimental protocols, a comprehensive table of quantitative data for the key compounds, and a visual representation of the synthesis pathway.

I. Overview of the Synthetic Pathway

The synthesis of this compound (3) is strategically designed to proceed through the key intermediate, Diethyl [2-[2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy]ethyl]phosphonate (2). This intermediate is synthesized from commercially available 2-[2-(2-hydroxyethoxy)ethoxy]ethanol, which is first converted to a more reactive species (e.g., a halide or tosylate) for subsequent propargylation and phosphonylation. The final step involves the acidic hydrolysis of the diethyl phosphonate ester to afford the desired this compound.

II. Quantitative Data

The following table summarizes the key quantitative data for the compounds involved in the synthesis of this compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-[2-(2-Hydroxyethoxy)ethoxy]ethanol | 112-27-6 | C6H14O4 | 150.17 |

| Diethyl [2-[2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy]ethyl]phosphonate | 1052678-30-4 | C13H25O6P | 308.31 |

| This compound | 1714139-62-4 | C9H17O6P | 252.20 |

III. Experimental Protocols

The following protocols are based on established chemical transformations and provide a detailed methodology for the synthesis of this compound.

Step 1: Synthesis of Diethyl [2-[2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy]ethyl]phosphonate (2)

This step involves a two-part process: the propargylation of 2-[2-(2-hydroxyethoxy)ethoxy]ethanol followed by an Arbuzov reaction to introduce the diethyl phosphonate group.

Part A: Propargylation of 2-[2-(2-hydroxyethoxy)ethoxy]ethanol

-

Materials: 2-[2-(2-hydroxyethoxy)ethoxy]ethanol, sodium hydride (60% dispersion in mineral oil), propargyl bromide (80% in toluene), anhydrous tetrahydrofuran (B95107) (THF).

-

Procedure:

-

To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 2-[2-(2-hydroxyethoxy)ethoxy]ethanol (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Cool the mixture back to 0 °C and add propargyl bromide (1.2 equivalents) dropwise.

-

Let the reaction warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude propargylated PEG3-alcohol.

-

Part B: Conversion to Halide and Arbuzov Reaction

-

Materials: Crude propargylated PEG3-alcohol, thionyl chloride or p-toluenesulfonyl chloride, triethyl phosphite (B83602).

-

Procedure for Halide Formation (using thionyl chloride):

-

Dissolve the crude propargylated PEG3-alcohol in an appropriate solvent (e.g., dichloromethane) and cool to 0 °C.

-

Add thionyl chloride (1.2 equivalents) dropwise.

-

Stir the reaction at room temperature for 2-4 hours.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude propargyl-PEG3-chloride.

-

-

Arbuzov Reaction:

-

Heat the crude propargyl-PEG3-chloride with an excess of triethyl phosphite (2-3 equivalents) at 120-140 °C for 4-6 hours under an inert atmosphere.

-

Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.

-

After the reaction is complete, remove the excess triethyl phosphite by vacuum distillation.

-

Purify the residue by column chromatography on silica (B1680970) gel to obtain Diethyl [2-[2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy]ethyl]phosphonate (2).

-

Step 2: Synthesis of this compound (3)

This step involves the hydrolysis of the diethyl phosphonate ester.

-

Materials: Diethyl [2-[2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy]ethyl]phosphonate (2), concentrated hydrochloric acid (37%).

-

Procedure:

-

To the Diethyl [2-[2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy]ethyl]phosphonate (2), add an excess of concentrated hydrochloric acid.

-

Heat the mixture to reflux (approximately 110 °C) and maintain for 8-12 hours.

-

Monitor the reaction by TLC or ³¹P NMR to confirm the disappearance of the starting material.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the water and excess HCl under reduced pressure. To facilitate the removal of water, a co-solvent such as toluene (B28343) can be added and removed by azeotropic distillation.

-

The resulting residue is the crude this compound (3), which can be further purified by recrystallization or chromatography if necessary.

-

IV. Visualization of the Synthesis Pathway

The following diagram illustrates the two-step synthesis of this compound.

An In-depth Technical Guide to Propargyl-PEG3-phosphonic Acid: A Versatile Linker for Bioconjugation and PROTAC Development

For researchers, scientists, and drug development professionals, the strategic selection of linker molecules is paramount in the construction of complex bioconjugates and novel therapeutic modalities. Propargyl-PEG3-phosphonic acid has emerged as a valuable heterobifunctional linker, offering a unique combination of functionalities that enable precise chemical modifications of biomolecules. This guide provides a comprehensive overview of its core applications, focusing on its role in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and its integral function in the architecture of Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

This compound is a chemical entity characterized by three key components: a terminal propargyl group, a tri-ethylene glycol (PEG3) spacer, and a phosphonic acid moiety.[1][2] This trifecta of functional groups imparts specific and advantageous properties for bioconjugation.

-

Propargyl Group: This terminal alkyne is the reactive handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is known for its high efficiency, specificity, and biocompatibility, allowing for the covalent attachment of the linker to molecules bearing an azide (B81097) group.[3][4]

-

PEG3 Spacer: The polyethylene (B3416737) glycol chain enhances the aqueous solubility and provides a flexible spacer arm between conjugated molecules.[4][5] This can be critical for maintaining the biological activity of the conjugated partners by minimizing steric hindrance.

-

Phosphonic Acid Group: This functional group can be utilized for further conjugation or for imparting specific physicochemical properties to the final conjugate.

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C9H17O6P | [6] |

| Molecular Weight | 252.20 g/mol | [6] |

| CAS Number | 1714139-62-4 | [2][3] |

| Solubility | Soluble in DMSO and DCM | [3] |

Mechanism of Action in Bioconjugation: The Click Chemistry Approach

The primary "mechanism of action" of this compound in a broader chemical sense is its participation in the CuAAC reaction. This reaction forms a stable triazole linkage between the propargyl group of the linker and an azide-functionalized molecule.[5]

Figure 1: Conceptual workflow of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) involving this compound.

Application in PROTACs: Hijacking the Ubiquitin-Proteasome System

A significant application of this compound is in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][7] In this context, this compound serves as a component of the linker that connects the target protein-binding ligand to the E3 ligase-binding ligand.

The mechanism of action of a PROTAC is a multi-step intracellular process:

-

Ternary Complex Formation: The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.

-

Ubiquitination: Within this complex, the E3 ligase transfers ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein.

-

Proteasomal Degradation: The poly-ubiquitinated target protein is recognized and degraded by the 26S proteasome.

-

PROTAC Recycling: The PROTAC molecule is then released and can induce the degradation of another target protein molecule.

Figure 2: Signaling pathway of PROTAC-mediated protein degradation.

Experimental Protocols

The following are generalized experimental protocols that are central to the application of this compound.

Protocol 1: General Procedure for CuAAC "Click" Reaction

This protocol describes a general method for conjugating this compound to an azide-containing molecule.

-

Reagent Preparation:

-

Dissolve the azide-containing molecule and this compound in a suitable solvent (e.g., DMSO, DMF, or a mixture with water/t-butanol).

-

Prepare a stock solution of a copper(I) source, such as copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate, or a pre-formed Cu(I) catalyst.

-

Prepare a stock solution of a copper-chelating ligand (e.g., TBTA) to stabilize the Cu(I) oxidation state.

-

-

Reaction Setup:

-

In a reaction vessel, combine the azide-containing molecule and a slight molar excess of this compound.

-

Add the copper catalyst and ligand.

-

Stir the reaction at room temperature.

-

-

Monitoring and Purification:

-

Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, TLC).

-

Upon completion, purify the conjugate using chromatography (e.g., HPLC, column chromatography).

-

Protocol 2: Western Blot for Assessing PROTAC-mediated Protein Degradation

This protocol is used to quantify the reduction in target protein levels following treatment with a PROTAC synthesized using this compound.

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC or a vehicle control for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein samples to the same concentration and denature by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein signal to the loading control signal.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 1714139-62-4 | PTC13962 [biosynth.com]

- 3. This compound, 1714139-62-4 | BroadPharm [broadpharm.com]

- 4. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]

- 5. This compound - CD Bioparticles [cd-bioparticles.net]

- 6. This compound | C9H17O6P | CID 123132122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Propargyl-PEG3-Phosphonic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: Propargyl-PEG3-phosphonic acid is a heterobifunctional linker molecule of significant interest in the fields of chemical biology, drug discovery, and materials science. Its unique structure, featuring a terminal alkyne (propargyl group), a hydrophilic triethylene glycol (PEG3) spacer, and a phosphonic acid moiety, provides a versatile platform for a range of bioconjugation and surface modification applications. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its application, and visualizations of its role in key scientific workflows.

Core Physical and Chemical Properties

This compound is a clear, colorless to light yellow oil at room temperature. Its key physical and chemical properties are summarized in the table below. It is important to note that while some of this data is derived from experimental observations, much of it is based on computational predictions and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇O₆P | [1] |

| Molecular Weight | 252.20 g/mol | [2] |

| Appearance | Colorless to light yellow oil | Inferred |

| Predicted Density | 1.266 ± 0.06 g/cm³ | [3] |

| Predicted Boiling Point | 417.2 ± 55.0 °C | [3] |

| Predicted pKa | 2.14 ± 0.10 | [3] |

| Solubility | Soluble in DMSO, DCM | [3] |

| Storage Conditions | Store at -20°C in a tightly sealed container | [1] |

| Purity | Typically ≥95% | [1] |

Chemical Reactivity and Applications

The utility of this compound stems from its two distinct functional groups, which can be addressed with high specificity.

-

Propargyl Group: The terminal alkyne is a key functional handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2][3][4][5] This reaction is highly efficient, specific, and biocompatible, making it ideal for conjugating the linker to molecules containing an azide (B81097) group, such as proteins, peptides, nucleic acids, or small molecule drugs.

-

Phosphonic Acid Group: The phosphonic acid moiety serves as a robust anchor for binding to a variety of metal oxide surfaces, including titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), and aluminum oxide (Al₂O₃).[6][7] This interaction leads to the formation of stable, self-assembled monolayers (SAMs), enabling the functionalization of surfaces for applications in biosensors, medical implants, and chromatography. The phosphonic acid can also chelate metal ions.

-

PEG3 Spacer: The hydrophilic polyethylene (B3416737) glycol spacer enhances the aqueous solubility of the molecule and its conjugates, which is often beneficial in biological applications.[3][4][5] The length of the PEG chain also provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.

Key Applications in Research and Drug Development

Bioconjugation via Click Chemistry

This compound is widely used to link different molecular entities. The high efficiency and specificity of the CuAAC reaction allow for the straightforward creation of complex biomolecular conjugates.

Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome.[2][8][9][10][][12] this compound can serve as a versatile linker to connect a target protein-binding ligand (warhead) to an E3 ligase-binding ligand.

Surface Modification of Metal Oxides

The phosphonic acid group of this compound allows for the formation of self-assembled monolayers on various metal oxide surfaces. This process can be used to alter the surface properties, for example, to improve biocompatibility or to introduce specific functionalities for subsequent chemical reactions.

Experimental Protocols

The following are representative, detailed protocols for the key applications of this compound. These should be adapted and optimized for specific experimental contexts.

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an azide-containing biomolecule.

Materials:

-

This compound

-

Azide-functionalized biomolecule (e.g., protein, peptide)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biomolecules)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Degassed water

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in degassed water or an appropriate organic solvent (e.g., DMSO).

-

Prepare a 10 mM stock solution of the azide-functionalized biomolecule in an appropriate buffer.

-

Prepare a 50 mM stock solution of CuSO₄ in degassed water.

-

Prepare a 100 mM stock solution of sodium ascorbate in degassed water. This solution should be made fresh.

-

(Optional) Prepare a 50 mM stock solution of THPTA in degassed water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-functionalized biomolecule to the desired final concentration in PBS.

-

Add this compound to the reaction mixture at a 1.5 to 5-fold molar excess over the azide-functionalized biomolecule.

-

(Optional) If using THPTA, add it to the reaction mixture to a final concentration of 1 mM.

-

Add CuSO₄ to a final concentration of 0.1-1 mM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

-

-

Reaction and Purification:

-

Gently mix the reaction components and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).

-

Once the reaction is complete, the conjugated product can be purified by standard methods such as dialysis, size-exclusion chromatography, or affinity chromatography to remove excess reagents.

-

Protocol 2: Representative Synthesis of a PROTAC using this compound

This protocol outlines a general strategy for synthesizing a PROTAC where the phosphonic acid group of the linker is coupled to an amine-functionalized E3 ligase ligand, and the propargyl group is subsequently reacted with an azide-functionalized target protein ligand.

Materials:

-

This compound

-

Amine-functionalized E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative)

-

Azide-functionalized target protein ligand

-

Peptide coupling reagents (e.g., HATU, HOBt)

-

Tertiary amine base (e.g., DIPEA)

-

Anhydrous DMF or DMSO

-

Reagents for CuAAC (as described in Protocol 1)

-

Solvents for purification (e.g., dichloromethane, methanol)

-

Silica (B1680970) gel for column chromatography

Procedure:

Step 1: Amide Coupling of the Linker to the E3 Ligase Ligand

-

Dissolve the amine-functionalized E3 ligase ligand (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring by LC-MS.

-

Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the propargyl-linker-E3 ligase ligand intermediate.

Step 2: CuAAC Reaction with the Target Protein Ligand

-

Dissolve the propargyl-linker-E3 ligase ligand intermediate (1 equivalent) and the azide-functionalized target protein ligand (1.2 equivalents) in a mixture of t-butanol and water (1:1).

-

Add a freshly prepared aqueous solution of CuSO₄ (0.1 equivalents) and sodium ascorbate (0.5 equivalents).

-

Stir the reaction mixture at room temperature for 2-8 hours, monitoring by LC-MS.

-

Upon completion, dilute with water and extract with an appropriate organic solvent.

-

Purify the final PROTAC product by preparative HPLC.

Protocol 3: Formation of a Self-Assembled Monolayer (SAM) on a Titanium Dioxide Surface

This protocol describes the formation of a SAM of this compound on a TiO₂ surface.

Materials:

-

This compound

-

Titanium dioxide substrate (e.g., a TiO₂-coated slide)

-

Anhydrous ethanol (B145695)

-

Deionized water

-

Nitrogen gas stream

Procedure:

-

Substrate Cleaning:

-

Clean the TiO₂ substrate by sonicating in deionized water, followed by ethanol, for 15 minutes each.

-

Dry the substrate under a stream of nitrogen.

-

(Optional) For a more thorough cleaning, treat the substrate with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive.

-

-

SAM Formation:

-

Prepare a 1 mM solution of this compound in anhydrous ethanol.

-

Immerse the cleaned and dried TiO₂ substrate in the phosphonic acid solution.

-

Allow the self-assembly to proceed for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation.

-

-

Rinsing and Drying:

-

Remove the substrate from the solution and rinse thoroughly with fresh ethanol to remove any physisorbed molecules.

-

Dry the functionalized substrate under a stream of nitrogen.

-

-

Characterization:

-

The formation of the SAM can be confirmed by surface analysis techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM). The presence of the terminal alkyne group can be verified by reacting the surface with an azide-functionalized fluorescent dye and imaging with a fluorescence microscope.

-

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a chemical fume hood.[13] Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.[13] In case of contact with eyes or skin, rinse immediately with plenty of water.[13] Avoid inhalation of any vapors. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[13][14]

Conclusion

This compound is a powerful and versatile chemical tool for researchers in academia and industry. Its unique trifunctional nature enables a broad range of applications, from the precise construction of complex bioconjugates and targeted therapeutics like PROTACs to the tailored functionalization of material surfaces. The experimental protocols provided herein serve as a starting point for the successful implementation of this valuable linker in various research and development endeavors. As the fields of chemical biology and targeted drug delivery continue to evolve, the utility of well-designed linkers like this compound is poised to become even more critical.

References

- 1. This compound, CAS 1714139-62-4 | AxisPharm [axispharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Propargyl--PEG3-phosphonic acid CAS#: 1714139-62-4 [amp.chemicalbook.com]

- 4. This compound - CD Bioparticles [cd-bioparticles.net]

- 5. This compound, 1714139-62-4 | BroadPharm [broadpharm.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. targetmol.com [targetmol.com]

An In-depth Technical Guide to Propargyl-PEG3-phosphonic acid (CAS Number: 1714139-62-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl-PEG3-phosphonic acid (CAS: 1714139-62-4) is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal alkyne group, a hydrophilic triethylene glycol (PEG3) spacer, and a phosphonic acid moiety, enables its versatile application in creating complex biomolecular architectures. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use, with a particular focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs) and for the functionalization of nanoparticles.

Chemical Properties and Data

This compound is a well-defined molecule with distinct functional ends that can be used for sequential conjugations. The terminal alkyne is amenable to highly efficient and specific "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while the phosphonic acid group provides a stable anchor to metal oxide surfaces or can be used in other coupling reactions.

| Property | Value | Source |

| CAS Number | 1714139-62-4 | [1] |

| Molecular Formula | C₉H₁₇O₆P | [1] |

| Molecular Weight | 252.2 g/mol | [1] |

| IUPAC Name | [2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]phosphonic acid | [2] |

| SMILES | C#CCOCCOCCOCCP(=O)(O)O | [3] |

| Purity | Typically ≥95% | [4] |

Core Applications

The bifunctional nature of this compound makes it a valuable tool in several advanced research and development areas.

PROTAC Linker

This compound is extensively used as a linker in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG3 linker in this compound provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[3]

Nanoparticle Functionalization

The phosphonic acid group has a high affinity for metal oxide surfaces, making this compound an excellent choice for the functionalization of nanoparticles, such as iron oxide or titanium dioxide nanoparticles.[5] This allows for the attachment of biomolecules or other functionalities to the nanoparticle surface via the terminal alkyne group, enabling applications in targeted drug delivery, medical imaging, and diagnostics.[5]

Experimental Protocols

General Protocol for PROTAC Synthesis using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-modified molecule (e.g., a ligand for a target protein or an E3 ligase) to this compound.

Materials:

-

Azide-modified molecule

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable Cu(I)-stabilizing ligand

-

Anhydrous, degassed solvent (e.g., DMF, DMSO, or a mixture with water)

-

Reaction vessel

-

Stirring apparatus

-

Analytical instrumentation (LC-MS, NMR)

Procedure:

-

In a reaction vessel, dissolve the azide-modified molecule (1.0 equivalent) and this compound (1.1-1.2 equivalents) in the chosen anhydrous, degassed solvent.

-

In a separate vial, prepare a stock solution of the copper catalyst. For example, dissolve CuSO₄ (0.1 equivalents) and TBTA (0.1 equivalents) in the reaction solvent.

-

Add the copper catalyst solution to the reaction mixture containing the azide (B81097) and alkyne.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (0.5-1.0 equivalents) in the reaction solvent.

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress using a suitable analytical technique, such as LC-MS, until the starting materials are consumed.

-

Upon completion, the reaction mixture can be diluted with water and the product extracted with an appropriate organic solvent.

-

Purify the resulting PROTAC conjugate using column chromatography (e.g., silica (B1680970) gel or preparative HPLC).

-

Characterize the final product by LC-MS and NMR to confirm its identity and purity.

General Protocol for the Functionalization of Iron Oxide Nanoparticles

This protocol outlines the surface modification of iron oxide nanoparticles with this compound.

Materials:

-

Iron oxide nanoparticles (in a suitable solvent like chloroform (B151607) or toluene)

-

This compound

-

Solvent for ligand exchange (e.g., a mixture of chloroform and methanol)

-

Sonication bath

-

Centrifuge

-

Washing solvents (e.g., ethanol, water)

Procedure:

-

Disperse the iron oxide nanoparticles in the chosen solvent in a reaction vessel.

-

Dissolve an excess of this compound in the solvent for ligand exchange.

-

Add the solution of this compound to the nanoparticle dispersion.

-

Sonicate the mixture for an extended period (e.g., 1-2 hours) to facilitate the ligand exchange process, where the phosphonic acid group displaces the original capping ligands on the nanoparticle surface.

-

After sonication, allow the mixture to stir at room temperature overnight.

-

Isolate the functionalized nanoparticles by centrifugation.

-

Remove the supernatant containing the excess linker and displaced ligands.

-

Wash the nanoparticles multiple times with a suitable solvent (e.g., ethanol, followed by water) to remove any unbound linker. This is typically done by resuspending the nanoparticles in the wash solvent and then re-pelleting them by centrifugation.

-

After the final wash, the alkyne-functionalized nanoparticles can be redispersed in an appropriate buffer or solvent for further conjugation reactions via the terminal alkyne group.

Characterization

The successful synthesis and purification of conjugates involving this compound should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Appearance of characteristic peaks for the propargyl group (a triplet for the acetylenic proton), the PEG linker (a multiplet in the 3.5-3.7 ppm region), and the methylene (B1212753) group adjacent to the phosphonic acid. Upon successful conjugation, new peaks corresponding to the attached molecule will be observed. |

| ³¹P NMR | A characteristic signal for the phosphonic acid group. |

| Mass Spectrometry (e.g., ESI-MS) | The detection of the molecular ion corresponding to the expected mass of the this compound or its conjugate. |

| HPLC | A single major peak in the chromatogram indicating the purity of the compound. |

Visualizations

PROTAC Mechanism of Action

Caption: The mechanism of action for a PROTAC utilizing a linker like this compound.

Experimental Workflow: PROTAC Synthesis

References

- 1. updates.reinste.com [updates.reinste.com]

- 2. Carboxyl–polyethylene glycol–phosphoric acid: a ligand for highly stabilized iron oxide nanoparticles - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Towards potential nanoparticle contrast agents: Synthesis of new functionalized PEG bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of the copper(i) catalysed azide–alkyne cycloaddition reactions (CuAAC) in molten PEG2000 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Heterobifunctional PEG Linkers for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are indispensable tools in modern bioconjugation, serving as molecular bridges to covalently connect two different entities, such as a protein and a small molecule drug.[1][2][3] These specialized linkers are composed of a polyethylene glycol chain flanked by two distinct reactive functional groups at either end.[1][2] The PEG component imparts favorable physicochemical properties, including enhanced water solubility, biocompatibility, and reduced immunogenicity, while the terminal functional groups allow for specific and controlled conjugation reactions.[4][5][6] This guide provides a comprehensive technical overview of heterobifunctional PEG linkers, their properties, and their applications in the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Core Concepts and Advantages

The fundamental principle behind heterobifunctional PEG linkers is their dual reactivity, which enables the sequential and specific attachment of two different molecules.[1][2] This is a significant advantage over homobifunctional linkers, which have identical reactive groups and can lead to unwanted crosslinking and polymerization. The PEG spacer itself offers several key benefits in bioconjugation:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of hydrophobic molecules, preventing aggregation and improving their handling in biological systems.[1][5]

-

Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains to molecules, can increase the hydrodynamic radius of the conjugate, leading to reduced renal clearance and a longer circulation half-life in vivo.

-

Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the host's immune system, reducing the likelihood of an immune response.[1]

-

Steric Hindrance Optimization: The length of the PEG spacer can be precisely controlled to optimize the distance between the two conjugated molecules, which can be crucial for maintaining the biological activity of both components.[1][5]

-

Biocompatibility: PEG is a non-toxic and biocompatible polymer, making it well-suited for in vivo applications.[7]

Quantitative Data on Heterobifunctional PEG Linkers

The selection of an appropriate heterobifunctional PEG linker is critical for the successful development of a bioconjugate. The following tables provide quantitative data on some common commercially available linkers to aid in this selection process.

| Linker Name (Functional Groups) | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) |

| NHS-PEG2-Maleimide | 325.28 | 11.5 |

| NHS-PEG4-Maleimide | 413.39 | 18.4 |

| NHS-PEG8-Maleimide | 589.60 | 32.2 |

| NHS-PEG12-Maleimide | 765.81 | 46.0 |

| Alkyne-PEG4-NHS Ester | 356.35 | 18.4 |

| Azide-PEG4-NHS Ester | 357.32 | 18.4 |

| DBCO-PEG4-NHS Ester | 607.63 | 18.4 |

| Functional Group | Reactive Towards | Optimal pH Range | Reaction Time |

| N-hydroxysuccinimide (NHS) Ester | Primary Amines (-NH2) | 7.0 - 8.5 | 30 min - 2 hours |

| Maleimide (B117702) | Thiols (-SH) | 6.5 - 7.5 | 1 - 4 hours |

| Alkyne (in CuAAC) | Azides (-N3) | 4.0 - 11.0 | 1 - 4 hours |

| Azide (in CuAAC) | Alkynes | 4.0 - 11.0 | 1 - 4 hours |

| Dibenzocyclooctyne (DBCO) | Azides (-N3) | 4.0 - 9.0 | 1 - 12 hours |

Experimental Protocols

Synthesis of a Heterobifunctional PEG Linker: NHS-PEG4-Maleimide

This protocol describes a representative synthesis of a commonly used heterobifunctional PEG linker, NHS-PEG4-Maleimide.

Materials:

-

α-Boc-amino-ω-hydroxy-tetraethylene glycol

-

Maleic anhydride (B1165640)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Hexanes

-

Sodium sulfate (B86663) (anhydrous)

Procedure:

-

Synthesis of Boc-NH-PEG4-Maleamic acid:

-

Dissolve α-Boc-amino-ω-hydroxy-tetraethylene glycol and maleic anhydride in DCM.

-

Stir the reaction mixture at room temperature overnight.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

-

Synthesis of Boc-NH-PEG4-Maleimide:

-

Dissolve the crude Boc-NH-PEG4-Maleamic acid in DMF.

-

Add DCC and NHS to the solution and stir at room temperature for 24 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Purify the product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes.

-

-

Deprotection of the Boc group:

-

Dissolve the purified Boc-NH-PEG4-Maleimide in a mixture of TFA and DCM.

-

Stir the reaction at room temperature for 2 hours.

-

Remove the solvent and excess TFA under reduced pressure to yield the amine-PEG4-Maleimide.

-

-

NHS ester formation:

-

Dissolve the amine-PEG4-Maleimide in DMF.

-

Add N,N'-Disuccinimidyl carbonate (DSC) and a non-nucleophilic base (e.g., triethylamine).

-

Stir the reaction at room temperature for 4 hours.

-

Purify the final product, NHS-PEG4-Maleimide, by recrystallization or column chromatography.

-

Bioconjugation of an Antibody to a Small Molecule Drug using NHS-PEG-Maleimide

This protocol outlines the two-step conjugation of a thiol-containing small molecule drug to the lysine (B10760008) residues of an antibody.[8]

Materials:

-

Antibody (e.g., IgG) in phosphate-buffered saline (PBS), pH 7.4

-

NHS-PEGn-Maleimide linker

-

Thiol-containing small molecule drug

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

-

Reaction buffers: PBS, pH 7.2-7.5 for amine reaction; PBS, pH 6.5-7.0 for thiol reaction

Procedure:

-

Antibody Activation with NHS-PEGn-Maleimide:

-

Prepare a stock solution of the NHS-PEGn-Maleimide linker in DMSO (e.g., 10 mM).

-

Adjust the pH of the antibody solution to 7.2-7.5.

-

Add the linker solution to the antibody solution at a desired molar ratio (e.g., 5:1 to 20:1 linker to antibody).

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

Remove excess, unreacted linker by SEC or dialysis, exchanging the buffer to the thiol reaction buffer (pH 6.5-7.0).

-

-

Conjugation of the Maleimide-Activated Antibody with the Thiol-Containing Drug:

-

Prepare a stock solution of the thiol-containing drug in DMSO or an appropriate buffer.

-

Add the drug solution to the maleimide-activated antibody solution at a slight molar excess.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

-

Quench any unreacted maleimide groups by adding an excess of a small thiol-containing molecule (e.g., cysteine or N-acetylcysteine).

-

-

Purification and Characterization of the Antibody-Drug Conjugate (ADC):

-

Purify the ADC from unreacted drug and other small molecules using SEC.

-

Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), and size-exclusion chromatography (SEC).[9][10][11][12][13]

-

Mandatory Visualizations

Antibody-Drug Conjugate (ADC) Development Workflow

Caption: A generalized workflow for the development of an Antibody-Drug Conjugate (ADC).

PROTAC Mechanism of Action

Caption: The catalytic cycle of a PROTAC, leading to targeted protein degradation.[14][15][16][17][18]

References

- 1. purepeg.com [purepeg.com]

- 2. interchim.fr [interchim.fr]

- 3. purepeg.com [purepeg.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. precisepeg.com [precisepeg.com]

- 6. benchchem.com [benchchem.com]

- 7. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. adcreview.com [adcreview.com]

- 10. pharmafocusamerica.com [pharmafocusamerica.com]

- 11. lcms.cz [lcms.cz]

- 12. blog.crownbio.com [blog.crownbio.com]

- 13. Biophysical Methods for Characterization of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

The Strategic Imperative of Polyethylene Glycol (PEG) Spacers in Advanced Linker Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of targeted therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of efficacy, safety, and pharmacokinetic profile. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) spacers have emerged as an indispensable tool. This technical guide provides an in-depth exploration of the multifaceted role of PEG spacers in linker design, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing complex concepts to empower researchers in the rational design of next-generation bioconjugates.

Introduction: Beyond a Simple Spacer

Historically viewed as a mere flexible connector, the PEG spacer is now recognized as a sophisticated modulator of a bioconjugate's physicochemical and biological properties.[1] Composed of repeating ethylene (B1197577) oxide units (–CH₂−CH₂−O–), PEG is a hydrophilic, biocompatible, and non-immunogenic polymer.[2][3] Its incorporation into a linker can profoundly influence the solubility, stability, pharmacokinetics (PK), and pharmacodynamics (PD) of the entire construct.[4][5] The use of PEG in biomedical applications dates back to the 1970s, with its ability to extend circulation time and reduce immunogenicity being recognized early on.[2]

The primary functions and advantages of incorporating PEG spacers in linker design include:

-

Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads and small molecule inhibitors are hydrophobic. PEG's hydrophilic nature counteracts this, improving the overall aqueous solubility of the conjugate, preventing aggregation, and ensuring stability in systemic circulation.[6][]

-

Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of a molecule, which reduces renal clearance and prolongs its circulation half-life.[2][5] This extended exposure can lead to greater accumulation at the target site.[8]

-

Reduced Immunogenicity: The flexible PEG chain can create a "stealth" effect by forming a hydration shell around the conjugate, masking it from the immune system and reducing the risk of an immune response.[2][3]

-

Modulation of Physicochemical Properties: The length and structure of the PEG spacer can be precisely tuned to optimize the distance between the targeting moiety and the payload, which is crucial for efficient target binding and payload delivery.[9]

-

Enabling High Drug-to-Antibody Ratios (DARs): In ADCs, PEG linkers can mitigate the aggregation issues associated with high DARs, allowing for the attachment of more drug molecules per antibody without compromising the conjugate's properties.[6]

Physicochemical and Pharmacokinetic Properties Modulated by PEG Spacers

The inclusion of a PEG spacer in a linker has a significant and predictable impact on the resulting conjugate's properties. Understanding these relationships is key to rational linker design.

Solubility and Stability

A primary driver for the use of PEG spacers is to enhance the solubility of hydrophobic payloads.[6] The ether oxygens in the PEG backbone form hydrogen bonds with water, creating a hydration shell that improves aqueous solubility.[2] This is critical for preventing aggregation during synthesis, purification, and in circulation, which can otherwise lead to rapid clearance and loss of efficacy.[6][10] For instance, in the development of some ADCs, conjugation reactions did not proceed efficiently in aqueous buffers without the inclusion of a PEG spacer due to the hydrophobicity of the payload and conjugation group.[10]

Pharmacokinetics (PK) and Biodistribution

PEGylation is a well-established strategy for modifying the PK profile of therapeutics.[4][11] By increasing the hydrodynamic volume of the conjugate, PEG spacers reduce the rate of glomerular filtration, thereby extending the plasma half-life.[5][8] This prolonged circulation time can lead to increased tumor accumulation through the enhanced permeability and retention (EPR) effect in cancer therapy.[12] However, the impact of PEG length on PK is not always linear and needs to be empirically optimized for each conjugate.[13]

Impact on Target Binding and Potency

While PEGylation offers numerous advantages, it can also present challenges. The flexible PEG chain can sometimes sterically hinder the binding of the targeting ligand to its receptor, leading to a decrease in potency.[14] This necessitates a careful balance between the benefits of PEGylation and the potential for reduced binding affinity. The length of the PEG spacer is a critical parameter in this regard; an optimal length will provide the necessary spacing and solubility benefits without interfering with target engagement.[15]

Quantitative Impact of PEG Spacers on Bioconjugate Performance

The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacer length and composition on the physicochemical properties and biological activity of ADCs and other bioconjugates.

Table 1: Effect of PEG Spacer Length on ADC Drug-to-Antibody Ratio (DAR)

| Cleavable Trigger | PEG Spacer Length | Average DAR | Reference |

| Val-Ala | None | 1.4 | [10] |

| Val-Ala | PEG12 | 3.0 | [10] |

| Val-Cit | None | 3.8 | [10] |

| Val-Cit | PEG12 | 2.7 | [10] |

This table demonstrates that the inclusion of a PEG12 spacer can have differential effects on the achievable DAR depending on the hydrophobicity of the adjacent cleavable trigger.[10]

Table 2: Influence of PEG Spacer Length on In Vitro Cytotoxicity and In Vivo Half-Life of an Affibody-Drug Conjugate

| Conjugate | PEG Size (kDa) | In Vitro IC50 (NCI-N87 cells) | In Vivo Half-Life Extension (vs. no PEG) | Reference |

| ZHER2-SMCC-MMAE (HM) | None | ~5 nM (calculated from 22-fold reduction for HP10KM) | 1x | [13][16] |

| ZHER2-PEG4K-MMAE (HP4KM) | 4 | 31.9 nM | 2.5x | [13][16] |

| ZHER2-PEG10K-MMAE (HP10KM) | 10 | 111.3 nM | 11.2x | [13][16] |

This table illustrates the trade-off between increased half-life and decreased in vitro potency with increasing PEG chain length for a miniaturized ADC.[13][16]

Table 3: Impact of PEG Spacer Length on Dendritic Cell (DC) Targeting by Antibody-Functionalized Nanocarriers

| Cell Type | Optimal PEG Linker Length for Targeting | Observation | Reference |

| DC2.4 (cell line) | 0.65 kDa | Shorter PEG length showed the best targeting. | [15][17] |

| Bone Marrow-Derived DCs (primary cells) | 5 kDa | Longer PEG length was required for specific accumulation. | [15][17] |

| Splenocytic conventional DCs type 1 (cDC1) | 5 kDa | Longer PEG length was required for specific accumulation. | [15][17] |

This table highlights that the optimal PEG spacer length for cell targeting can be cell-type dependent, emphasizing the need for empirical optimization.[15][17]

Role of PEG Spacers in PROTACs and Other Modalities

While extensively used in ADCs, PEG linkers are also a cornerstone of PROTAC design.[1] In a PROTAC, the linker connects a target-binding ligand to an E3 ligase-recruiting ligand. The length, flexibility, and composition of this linker are critical for enabling the formation of a stable and productive ternary complex (Target-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and degradation.[18]

PEG linkers in PROTACs offer several advantages:

-

Improved Solubility: PROTACs are often large molecules that fall outside of traditional "rule of five" guidelines and can suffer from poor solubility. PEG linkers are a key strategy to enhance their aqueous solubility.[1][19]

-

Modulation of Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can hinder passive diffusion, the flexibility of PEG linkers may allow the PROTAC to adopt a folded conformation that shields polar surface area, facilitating membrane traversal.[1]

-

Optimization of Ternary Complex Formation: The length and flexibility of the PEG spacer are crucial for achieving the correct orientation of the target protein and the E3 ligase for efficient ubiquitin transfer.[9][20]

Beyond ADCs and PROTACs, PEG linkers are utilized in various other drug delivery systems, including peptide and protein modifications, nanoparticle surface functionalization, and the creation of hydrogels for controlled release.[3][21][22]

Visualizing the Role of PEG Spacers

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Diagram 1: General Structure of a PEGylated Bioconjugate

Caption: Generalized structure of a bioconjugate with a PEG spacer.

Diagram 2: Logical Relationships of PEG Spacer Properties in ADC Design

Caption: How PEG properties influence ADC characteristics and outcomes.

Diagram 3: Experimental Workflow for ADC Synthesis and Characterization

Caption: A simplified workflow for the synthesis and characterization of an ADC.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates with PEG linkers. Below are generalized protocols for key experiments.

Protocol for Synthesis of a Cysteine-Linked ADC with a PEGylated Maleimide (B117702) Linker

Objective: To conjugate a thiol-reactive linker-payload containing a PEG spacer to a monoclonal antibody (mAb) via reduced interchain disulfide bonds.

Materials:

-

Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS).

-

Tris(2-carboxyethyl)phosphine (TCEP) solution.

-

PEGylated linker-payload with a maleimide functional group (e.g., MC-PEG4-Val-Cit-PAB-MMAE).

-

Dimethyl sulfoxide (B87167) (DMSO).

-

Quenching reagent (e.g., N-acetylcysteine).

-

Size-exclusion chromatography (SEC) system for purification.

-

Amicon Ultra centrifugal filter units (or equivalent) for buffer exchange.[23]

Methodology:

-

Antibody Reduction:

-

Prepare the mAb solution at a concentration of 5-10 mg/mL in PBS.

-

Add a calculated molar excess of TCEP (typically 2-3 equivalents per mAb) to partially reduce the interchain disulfide bonds.

-

Incubate the reaction at 37°C for 1-2 hours.

-

-

Conjugation:

-

Dissolve the maleimide-functionalized PEG-linker-payload in DMSO to create a stock solution.

-

Add the linker-payload stock solution to the reduced mAb solution. A typical molar excess is 1.5-2.0 equivalents of linker-payload per available thiol group. The final concentration of DMSO should generally be kept below 10% (v/v) to maintain mAb integrity.[10]

-

Incubate the conjugation reaction at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing.

-

-

Quenching:

-

Add a molar excess of N-acetylcysteine (relative to the unreacted linker-payload) to quench any remaining reactive maleimide groups.

-

Incubate for 20-30 minutes at room temperature.

-

-

Purification:

-

Purify the resulting ADC from unconjugated linker-payload and other reaction components using an SEC system (e.g., with a Sephacryl S-200 HR column) equilibrated with a suitable formulation buffer (e.g., PBS).[24]

-

Alternatively, perform buffer exchange and removal of small molecules using centrifugal filter units.[23]

-

Protocol for Characterization of a PEGylated ADC

Objective: To determine the drug-to-antibody ratio (DAR), purity, and aggregation of the purified ADC.

Materials:

-

Purified ADC sample.

-

Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-TOF).[23]

-

Size-exclusion chromatography (SEC) system with UV detection.[24]

Methodology:

-

DAR Determination by LC-MS:

-

Analyze the intact ADC using a reversed-phase or native SEC LC-MS method.[23]

-

The sample is desalted online before infusion into the mass spectrometer.

-

Acquire the mass spectrum of the intact ADC.

-

Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).

-